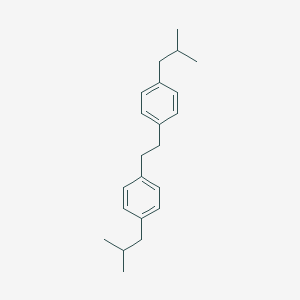

1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene

Descripción general

Descripción

1,2-DI(4-Isobutylphenyl)ethane is an organic compound with the molecular formula C22H30 It is a hydrocarbon derivative that features two 4-isobutylphenyl groups attached to an ethane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-DI(4-Isobutylphenyl)ethane can be synthesized through several methods. One common approach involves the catalytic cracking of 1,2-di(4-isobutylphenyl)ethane into 4-isobutylstyrene and isobutylbenzene in the presence of an acid catalyst at temperatures ranging from 300 to 700°C . Another method involves the electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane using a silver cathode in ionic liquids .

Industrial Production Methods

Industrial production of 1,2-DI(4-Isobutylphenyl)ethane typically involves large-scale catalytic cracking processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalysts and reaction conditions to maximize the production of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

1,2-DI(4-Isobutylphenyl)ethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields simpler hydrocarbons.

Substitution: Results in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

The compound 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene] , also known as 1,2-Bis(4-isobutylphenyl)ethane , is a significant chemical with various applications in scientific research and industry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Polymer Science

One of the primary applications of this compound] is in the field of polymer science. It serves as a monomer or crosslinking agent in the synthesis of various polymers, particularly in the production of thermoplastic elastomers (TPEs). These materials exhibit rubber-like properties while being processable like plastics.

Case Study: Synthesis of Thermoplastic Elastomers

A study demonstrated that incorporating this compound into polyolefin matrices improved the mechanical properties and thermal stability of the resulting elastomers. The addition led to enhanced tensile strength and elongation at break compared to conventional formulations.

Pharmaceutical Industry

In pharmaceutical applications, this compound has been explored as a potential drug delivery system due to its favorable solubility and biocompatibility profiles. Its structure allows for modification that can enhance drug loading capacity.

Case Study: Drug Delivery Systems

Research indicated that when used as a carrier for hydrophobic drugs, this compound] significantly increased the bioavailability of these compounds in vitro. The study highlighted its potential in formulating sustained-release formulations.

Chemical Intermediates

This compound is also utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization that can lead to the development of new materials with specific properties.

Data Table: Comparison of Chemical Intermediates

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound] | Polymer Science | Enhances mechanical properties |

| 4-Isobutylphenol | Antioxidant in plastics | Provides heat resistance |

| 4-Methylphenol | Precursor for resins | Used in adhesives and coatings |

Material Sciences

In material sciences, this compound is being researched for its role in developing advanced materials with tailored thermal and electrical properties. Its application in composite materials has shown promise for use in aerospace and automotive industries.

Case Study: Development of Composite Materials

A recent investigation into composite materials reinforced with this compound revealed improved thermal conductivity and mechanical strength. The results suggest its viability for high-performance applications where lightweight and durability are critical.

Mecanismo De Acción

The mechanism of action of 1,2-DI(4-Isobutylphenyl)ethane involves its interaction with various molecular targets and pathways. For example, in the electrocarboxylation process, the compound undergoes a two-electron electrochemical reduction mechanism. This involves the formation of a radical anion, which then undergoes cleavage to produce the corresponding organic radical and halide anion .

Comparación Con Compuestos Similares

1,2-DI(4-Isobutylphenyl)ethane can be compared with similar compounds such as:

1-chloro-(4-isobutylphenyl)ethane: Used in similar electrocarboxylation reactions.

4-isobutylstyrene: A product of catalytic cracking of 1,2-DI(4-Isobutylphenyl)ethane.

Isobutylbenzene: Another product of catalytic cracking and a precursor in various chemical syntheses.

These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of 1,2-DI(4-Isobutylphenyl)ethane.

Actividad Biológica

1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene], commonly referred to as a bisphenol derivative, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CH

- Molecular Weight : 250.40 g/mol

- CAS Number : 119809-70-0

Biological Activity Overview

The biological activity of this compound] can be categorized into several key areas:

- Antimicrobial Properties : Studies suggest that compounds similar to bisphenols exhibit antimicrobial effects against various pathogens. Their mechanism often involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Endocrine Disruption : Bisphenol derivatives are known for their potential endocrine-disrupting effects. They can mimic estrogen and interfere with hormonal signaling pathways, leading to various health implications.

- Antioxidant Activity : Some research indicates that such compounds may possess antioxidant properties, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

A study highlighted the effectiveness of bisphenol derivatives against drug-resistant bacteria. The compound was shown to reverse drug resistance in certain strains by targeting specific bacterial enzymes involved in resistance mechanisms. This was particularly evident in nasal cavity infections where conventional treatments failed .

Endocrine Disruption

Research has documented the estrogenic activity of bisphenols. In vitro studies have demonstrated that this compound] binds to estrogen receptors, potentially leading to reproductive and developmental issues in animal models . The compound's ability to mimic estrogen raises concerns about its impact on human health, particularly regarding fertility and hormonal balance.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. In vitro tests indicated that it could scavenge free radicals effectively, suggesting a protective role against oxidative stress-induced cellular damage . This property is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.

Case Studies

Propiedades

IUPAC Name |

1-(2-methylpropyl)-4-[2-[4-(2-methylpropyl)phenyl]ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-17(2)15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMOGXUEYKYDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.